

Benchmarking CK1-IN-1: A Comparative Guide to Known CK1 δ / ϵ Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the casein kinase 1 (CK1) inhibitor, **CK1-IN-1**, against established CK1 δ / ϵ inhibitors. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their studies of CK1 δ / ϵ biology and for drug development professionals evaluating novel therapeutic candidates. The information is based on publicly available experimental data.

Introduction to CK1 δ / ϵ and Their Inhibition

Casein kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ) are highly homologous serine/threonine kinases that play pivotal roles in the regulation of numerous cellular processes.[1] Key signaling pathways governed by these isoforms include the Wnt/ β -catenin pathway, crucial for embryonic development and tissue homeostasis, and the circadian rhythm, which controls the sleep-wake cycle and other physiological rhythms.[1][2] Dysregulation of CK1 δ / ϵ has been implicated in various diseases, including cancer, neurodegenerative disorders, and sleep disorders, making them attractive targets for therapeutic intervention.[1]

CK1-IN-1 is a potent inhibitor of both CK1 δ and CK1 ϵ .[3][4] To effectively evaluate its utility as a research tool and potential therapeutic lead, it is essential to benchmark its performance against other well-characterized CK1 δ / ϵ inhibitors. This guide focuses on a comparison with PF-670462 and SR-3029, two widely used inhibitors in the field.



In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of **CK1-IN-1**, PF-670462, and SR-3029 against their primary targets, CK1 δ and CK1 ϵ , as well as key off-targets.

Inhibitor	Target	IC50 (nM)	Reference
CK1-IN-1	CK1δ	15	[3][4]
CK1ε	16	[3][4]	
ρ38α ΜΑΡΚ	73	[3][4]	_
PF-670462	СК1δ	14	_
CK1ε	7.7		_
SR-3029	CK1δ	44	
CK1ε	260		

Key Observations:

- **CK1-IN-1** demonstrates potent and balanced inhibition of both CK1δ and CK1ε, with IC50 values in the low nanomolar range.[3][4]
- PF-670462 also exhibits high potency against both isoforms.
- SR-3029 is a potent inhibitor of CK1 δ and also inhibits CK1 ϵ , albeit with lower potency.
- An important consideration for researchers is the off-target activity of these inhibitors. CK1-IN-1 is also known to inhibit p38α MAPK with an IC50 of 73 nM.[3][4] A comprehensive kinome scan would be beneficial to fully characterize the selectivity profile of CK1-IN-1.

Signaling Pathways

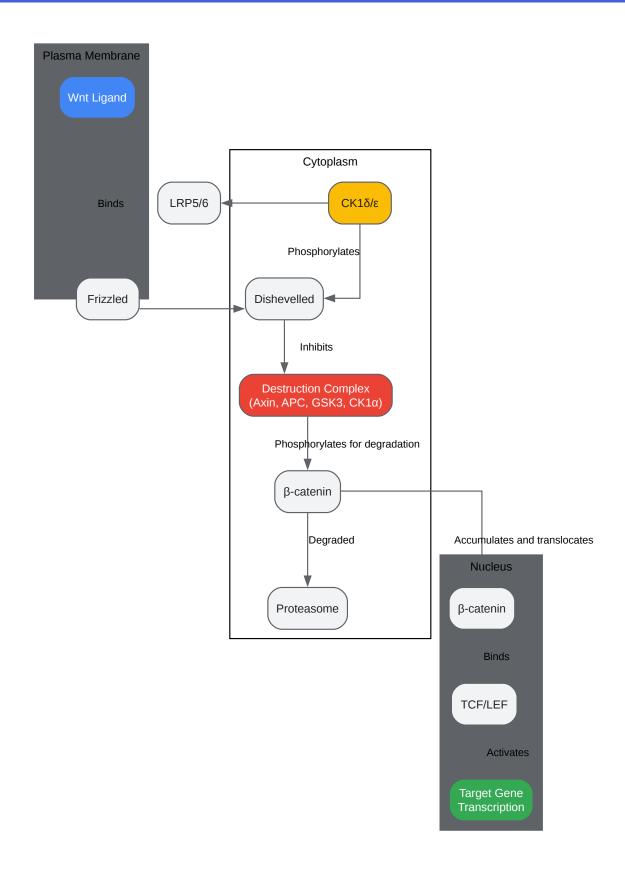
CK1 δ and CK1 ϵ are integral components of several critical signaling pathways. Understanding the role of these kinases in these pathways is essential for interpreting the effects of their inhibitors.



Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, CK1 δ and CK1 ϵ act as positive regulators. In the "off" state (absence of a Wnt ligand), a destruction complex composed of Axin, APC, GSK3, and CK1 α phosphorylates β -catenin, targeting it for proteasomal degradation.[5] Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, Dishevelled (DvI) is activated. CK1 δ / ϵ are recruited to the plasma membrane and are involved in the phosphorylation of LRP5/6 and DvI, leading to the disassembly of the destruction complex.[5] This allows β -catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.[6]





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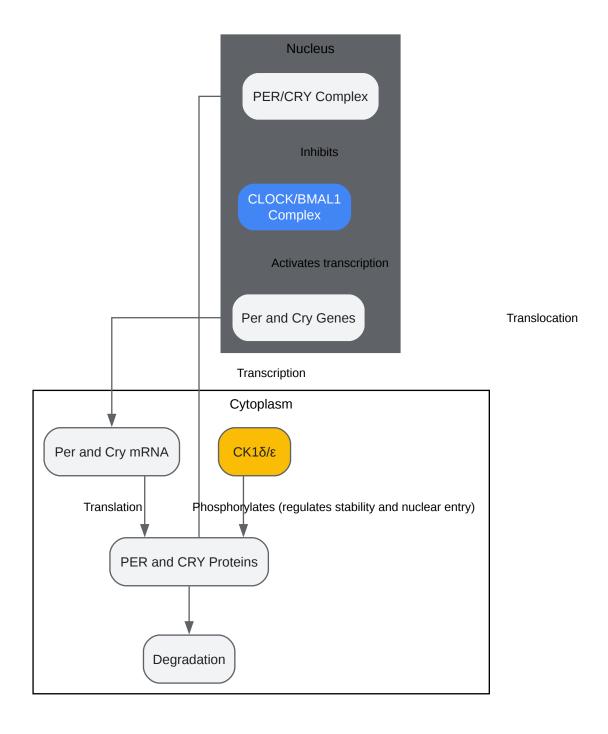
Wnt/β-catenin Signaling Pathway



Circadian Rhythm Pathway

The circadian clock is a complex autoregulatory feedback loop. The core clock components, CLOCK and BMAL1, form a heterodimer that drives the transcription of the Period (Per) and Cryptochrome (Cry) genes.[7] PER and CRY proteins then translocate to the nucleus and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription.[7] $CK1\delta$ and $CK1\epsilon$ play a crucial role in this pathway by phosphorylating PER proteins. This phosphorylation event is a key step that regulates the stability and nuclear entry of PER proteins, thereby controlling the period length of the circadian rhythm.[8][9]





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Circadian Rhythm Pathway

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are representative protocols for key assays used in the



characterization of CK1 inhibitors.

In Vitro Kinase Assay (Radiometric)

This protocol describes a standard method for measuring the activity of CK1 δ / ϵ and the potency of inhibitors using a radioactive isotope.

Materials:

- Recombinant human CK1δ or CK1ε
- α-casein (substrate)
- [y-32P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
- Inhibitor stock solution (in DMSO)
- SDS-PAGE loading buffer
- Phosphor screen and imager

Procedure:

- Prepare serial dilutions of the inhibitor in kinase reaction buffer.
- In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK1δ or CK1ε, and α-casein.
- Add the diluted inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C. The reaction time should be within the linear range of the assay.



- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the incorporation of ^{32}P into α -casein using a phosphor imager.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common non-radioactive method for high-throughput screening and inhibitor profiling.[10]

Materials:

- Recombinant human CK1δ or CK1ε
- Biotinylated peptide substrate
- Europium-labeled anti-phospho-substrate antibody (donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Inhibitor stock solution (in DMSO)
- 384-well low-volume microplate
- TR-FRET compatible plate reader

Procedure:

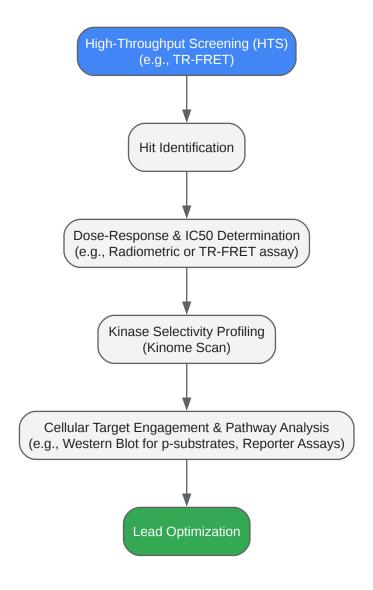


- Prepare serial dilutions of the inhibitor in assay buffer.
- Add the inhibitor dilutions or DMSO (vehicle control) to the wells of the microplate.
- Add the recombinant CK1δ or CK1ε to the wells.
- Add the biotinylated peptide substrate and ATP to initiate the kinase reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction by adding a detection solution containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.
- Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (acceptor emission / donor emission).
- Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of kinase inhibitors, from initial high-throughput screening to in-depth cellular analysis.





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Kinase Inhibitor Discovery Workflow

Conclusion

CK1-IN-1 is a potent inhibitor of CK1 δ and CK1 ϵ , with efficacy comparable to the well-established inhibitor PF-670462. Its balanced activity against both isoforms makes it a valuable tool for studying the combined roles of CK1 δ and CK1 ϵ in various cellular processes. However, its off-target activity against p38 α MAPK should be considered when interpreting experimental results. For studies requiring high selectivity, SR-3029 may be a suitable alternative, particularly for dissecting the specific roles of CK1 δ . The choice of inhibitor will ultimately depend on the specific research question and the experimental context. This guide provides



the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the investigation of CK1 δ / ϵ signaling.

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